molecular formula C19H11ClF3NO3S B12269304 1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone

Cat. No.: B12269304
M. Wt: 425.8 g/mol
InChI Key: XCLLFKMHVVIAME-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is a sulfur-containing heterocyclic compound featuring a 4-chlorophenyl group linked to an ethanone moiety via a sulfanyl bridge. The ethanone group is further connected to a fused [1,3]dioxolo[4,5-g]quinoline ring system substituted with a trifluoromethyl group at position 7.

Properties

Molecular Formula

C19H11ClF3NO3S

Molecular Weight

425.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H11ClF3NO3S/c20-11-3-1-10(2-4-11)15(25)8-28-18-6-13(19(21,22)23)12-5-16-17(27-9-26-16)7-14(12)24-18/h1-7H,8-9H2

InChI Key

XCLLFKMHVVIAME-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence various cellular processes.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Interacting with DNA: This can affect gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood by comparing it to analogs with shared structural motifs, such as sulfur-containing linkages, halogenated aryl groups, and heterocyclic cores. Below is a detailed analysis of key structural and functional differences:

Triazole-Based Analogs

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Core Structure: A 1,2,4-triazole ring replaces the quinoline-dioxolane system.
  • Substituents : Difluorophenyl and phenylsulfonyl groups instead of trifluoromethyl and chlorophenyl.
  • Key Differences: The sulfonyl group (SO₂) in the triazole analog introduces stronger electron-withdrawing effects compared to the sulfanyl (S–) bridge in the target compound. The triazole core may enhance metabolic stability but reduce planarity compared to the fused quinoline system, affecting target binding .

Isoquinoline Derivatives

Example: 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone ()

  • Core Structure: Similar isoquinoline backbone but lacks the dioxolane ring.
  • Substituents : Chlorofluorophenyl and phenyl groups instead of trifluoromethyl and dioxolane.
  • Crystal structure data shows variable dihedral angles (21.2°–36.5°) for the 3-phenyl substituent, suggesting conformational flexibility absent in the rigid dioxolane-fused target compound .

Pyrimidine-Based Analogs

Example: 1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone ()

  • Core Structure: Pyrimidine ring instead of quinoline-dioxolane.
  • Substituents : Methyl groups at pyrimidine positions 4 and 4.
  • Key Differences :
    • Lower molecular weight (292.78 g/mol vs. 487.0 g/mol) due to the simpler pyrimidine core.
    • Reduced hydrophobicity (XLogP3: ~2.5 estimated vs. 5.7 for the target compound), impacting membrane permeability .

Dihydropyrimidine Derivatives

Example: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone ()

  • Core Structure : Partially saturated pyrimidine with a sulfanylidene group.
  • Substituents : Fluorophenyl and methyl groups.
  • Key Differences: The sulfanylidene (C=S) group introduces tautomerism, unlike the stable sulfanyl (C–S–C) linkage in the target compound.

Comparative Data Table

Property/Feature Target Compound Triazole Analog () Pyrimidine Analog () Isoquinoline Analog ()
Molecular Weight (g/mol) 487.0 ~500 (estimated) 292.78 ~400 (estimated)
Core Heterocycle [1,3]dioxolo[4,5-g]quinoline 1,2,4-triazole Pyrimidine Isoquinoline
Key Substituents 8-CF₃, 4-ClPh 2,4-F₂Ph, PhSO₂ 4,6-Me₂ 3-Ph, 4-Cl-3-FPh
XLogP3 5.7 ~4.5 (estimated) ~2.5 (estimated) ~4.0 (estimated)
Biological Implications Potential pesticidal (inferred) Antimicrobial applications Unspecified (structural intermediate) Anticancer/antimalarial (inferred)

Structural and Functional Implications

  • Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature leveraged in agrochemicals like fluxofenim ().
  • Dioxolane Ring : The fused dioxolane may improve bioavailability by mimicking sugar moieties in biological systems, a trait absent in simpler pyrimidine or triazole analogs.
  • Sulfanyl Bridge : The C–S–C linkage balances electronic effects (mild electron-withdrawing) and flexibility, contrasting with the rigid sulfonyl or tautomeric sulfanylidene groups in other compounds .

Biological Activity

1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-chlorophenyl group.
  • A trifluoromethyl substituent.
  • A dioxoloquinoline moiety.
  • A sulfanyl linkage.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antifungal and antibacterial properties.

Antifungal Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antifungal activity. For instance, a related quinoline derivative showed an inhibition rate of up to 86.1% against Sclerotinia sclerotiorum, outperforming the control drug quinoxyfen which had an inhibition rate of 77.8% .

CompoundInhibition Rate (%)EC50 (mg/L)
1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanoneTBDTBD
Quinoxyfen77.814.19

Antibacterial Activity

While specific data on the antibacterial effects of 1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is limited, compounds with similar functional groups have shown promising results against various bacterial strains. The presence of electron-withdrawing groups such as trifluoromethyl enhances the biological activity by increasing the lipophilicity and reactivity of the compound .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the dioxolo and sulfanyl groups play critical roles in its interaction with biological targets. The electron-withdrawing trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

  • Fungicidal Efficacy : A study evaluated a series of quinoline derivatives against fungal pathogens. The results indicated that modifications in the aromatic ring significantly affected antifungal potency, suggesting that similar modifications could enhance the activity of 1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone .
  • Toxicity Assessment : In toxicity evaluations, compounds structurally related to 1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone were classified as low-toxicity agents with acute toxicity levels significantly lower than traditional fungicides .

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